4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid
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Overview
Description
4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the butenoic acid moiety can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorophenyl group and a butenoic acid moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920972-75-4 |
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Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9FO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
InChI Key |
ZCEUBBXWINVSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)C(=O)O |
Origin of Product |
United States |
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